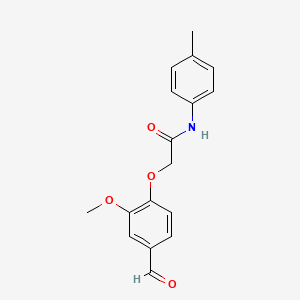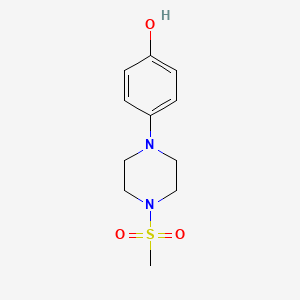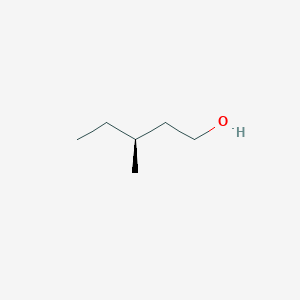
1,3-Dimethyl-4-nitro-1H-pyrazole
Übersicht
Beschreibung
1,3-Dimethyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Palladium(II) Complexes : 1,3-Dimethyl-4-nitro-1H-pyrazole has been utilized in the synthesis of new palladium(II) complexes. These complexes have demonstrated cytotoxic effects against specific carcinoma cells, showcasing their potential in medicinal chemistry (Abu-Surrah et al., 2010).
- Antibacterial and DNA Photocleavage Study : Research on 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, derived through the Wolff-Kishner reduction of related compounds, has shown promising antibacterial potential and DNA photocleavage activity (Sharma et al., 2020).
- Structural Analysis : Studies have been conducted on the synthesis and structural characterization of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, showcasing advancements in synthetic methodologies and analytical techniques (Ozerova et al., 2015).
Potential Applications in Material Science
- Supramolecular Materials : The hydrogen-bonding ability of 1H-pyrazoles, including 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, has been leveraged to create diverse supramolecular structures with applications in materials science (Moyano et al., 2021).
Chemical Reactions and Synthesis
- Diels-Alder Reaction : The reactivity of 4-nitrosopyrazoles, including 3,5-dimethyl-4-nitroso-1H-pyrazole, in the Diels-Alder reaction has been explored, contributing to the synthesis of novel compounds with predicted antitumor effects (Volkova et al., 2021).
Pharmacological Aspects
- Antioxidant Candidates : New heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have been synthesized and evaluated for their antioxidant potential. These compounds, including those based on 3,5-dimethyl-1H-pyrazole, showed promising results in DPPH scavenging assays, indicating their potential as antioxidants (Kaddouri et al., 2020).
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include 1,3-dimethyl-4-nitro-1h-pyrazole, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with various biological targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, depending on the specific derivative and target . These interactions can lead to changes in the target’s function, which can ultimately affect cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways related to the biological activities mentioned earlier, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic pathways.
Result of Action
Given the compound’s potential biological activities , it is likely that its action results in changes to cellular processes and functions. These changes could potentially include alterations in enzyme activity, changes in signal transduction, or effects on cell growth and proliferation, among others.
Biochemische Analyse
Biochemical Properties
1,3-Dimethyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as succinate dehydrogenase, which is a key enzyme in the mitochondrial electron transport chain . By inhibiting this enzyme, this compound can disrupt cellular respiration and energy production. Additionally, this compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting succinate dehydrogenase, this compound can lead to a decrease in ATP production, which in turn affects cellular energy levels and metabolic processes . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes such as succinate dehydrogenase, this compound prevents the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway . Additionally, this compound can form hydrogen bonds with biomolecules, stabilizing or destabilizing their structures and affecting their function . This compound may also influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . In in vitro studies, the long-term exposure of cells to this compound has been shown to result in sustained inhibition of enzyme activity and alterations in cellular metabolism . In in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can inhibit enzyme activity and alter cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress, cellular damage, and apoptosis . The threshold for these adverse effects varies depending on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and the levels of specific metabolites . The exact metabolic pathways and the enzymes involved may vary depending on the biological context and the specific experimental conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, this compound may interact with transporters and binding proteins, affecting its localization and distribution within the cell . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can localize to various cellular compartments, such as the mitochondria, where it can inhibit enzymes like succinate dehydrogenase . Additionally, this compound may be directed to specific organelles or compartments by targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
1,3-dimethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-7(2)6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKERAVXIGUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351541 | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-38-5 | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic applications does 1,3-dimethyl-4-nitro-1H-pyrazole have in heterocyclic chemistry?
A1: this compound serves as a valuable building block for synthesizing diverse nitrogen-containing heterocycles. For instance, it reacts with D,L-α-amino acids to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. These intermediates can undergo reductive lactamization to produce a series of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. [] This synthetic route highlights the versatility of this compound in constructing complex heterocyclic systems.
Q2: How does the molecular structure of this compound contribute to its supramolecular assembly?
A2: The presence of N—H and oxygen atoms within the this compound molecule facilitates the formation of intermolecular hydrogen bonds. Specifically, three distinct N—H⋯O,N interactions are observed, connecting the molecules into a supramolecular assembly. [] These interactions contribute to the molecule's arrangement in columns along a specific axis, further stabilized by four two-center hydrogen bonds forming an R42(12) ring motif.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)


![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)




